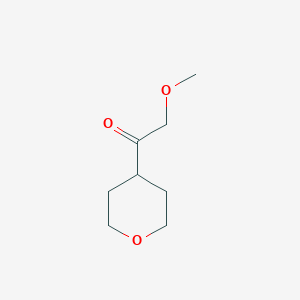

2-Methoxy-1-(oxan-4-yl)ethan-1-one

描述

Contextualization within Alkoxy Ketone Chemistry and Tetrahydropyran (B127337) Derivatives

2-Methoxy-1-(oxan-4-yl)ethan-1-one is classified as an α-alkoxy ketone, a class of compounds where an oxygen atom is positioned on the carbon adjacent to a carbonyl group. This arrangement significantly influences the molecule's reactivity. The electron-withdrawing nature of the carbonyl group and the presence of the adjacent methoxy (B1213986) group can lead to unique electronic and steric properties, making these compounds valuable intermediates in various synthetic transformations.

The other key feature of the molecule is the tetrahydropyran (also known as oxane) ring. researchgate.net The tetrahydropyran moiety is a saturated six-membered heterocycle containing one oxygen atom and is a common structural unit in a vast array of natural products, many of which exhibit potent biological activities. researchgate.net The development of synthetic methods for preparing tetrahydropyran derivatives is a very active area of research. kaznu.kzorganic-chemistry.org These methods include intramolecular hydroalkoxylation of hydroxy olefins and Prins cyclizations. organic-chemistry.org The substitution pattern on the tetrahydropyran ring is crucial for its biological function and for its utility as a synthetic building block.

Overview of Structural Motifs and Their Significance in Chemical Synthesis

The two primary structural motifs of this compound, the α-methoxy ketone and the 4-substituted oxane ring, are of considerable interest to synthetic chemists.

The α-methoxy ketone functionality serves as a versatile precursor in organic synthesis. The methoxy group can act as a directing group or be transformed into other functionalities. For instance, α-alkoxy ketones can undergo various nucleophilic additions and reductions, with the potential for stereocontrol influenced by the alkoxy group.

The combination of these two motifs in this compound suggests its potential as a building block in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry.

Rationale for Comprehensive Academic Investigation of the Compound

A comprehensive academic investigation of this compound is justified for several reasons. Firstly, the limited specific literature on this compound presents an opportunity for foundational research to characterize its physical and chemical properties. Secondly, exploring its synthesis would contribute to the broader field of preparing functionalized tetrahydropyrans and α-alkoxy ketones. General methods for synthesizing 2-methoxy ketones and tetrahydropyran-4-one derivatives are known, but their application to this specific molecule warrants investigation. kaznu.kztandfonline.com

Furthermore, understanding the reactivity of this compound could unlock its potential as an intermediate in the synthesis of novel compounds. Its structural similarity to fragments of known bioactive molecules suggests that derivatives of this compound could be of interest in drug discovery programs. The compound is commercially available, which facilitates its use in research. sigmaaldrich.com

Below is a data table summarizing the basic properties of the compound and its core structural components.

| Property | This compound | Tetrahydropyran (Oxane) | 1-(Tetrahydro-2H-pyran-4-yl)ethanone |

| IUPAC Name | This compound | Oxane | 1-(oxan-4-yl)ethanone |

| CAS Number | 1338948-04-1 | 142-68-7 | 137052-08-5 |

| Molecular Formula | C₈H₁₄O₃ | C₅H₁₀O | C₇H₁₂O₂ |

| Molecular Weight | 158.19 g/mol | 86.13 g/mol | 128.17 g/mol |

| Physical Form | Liquid | Colorless liquid | - |

Data compiled from commercial supplier information and public chemical databases. researchgate.nettandfonline.comsigmaaldrich.comuni.lunih.gov

A second data table outlines some of the key synthetic methods relevant to the structural components of the title compound.

| Synthetic Method | Target Moiety | Brief Description |

| Prins Cyclization | Tetrahydropyran | The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a tetrahydropyran-4-ol derivative. organic-chemistry.org |

| Intramolecular Hydroalkoxylation | Tetrahydropyran | The cyclization of a γ- or δ-hydroxy olefin, often catalyzed by a transition metal, to form a cyclic ether. organic-chemistry.org |

| Oxidation of Secondary Alcohols | Ketone | The oxidation of a secondary alcohol, such as 1-(oxan-4-yl)ethanol, to the corresponding ketone. |

| Alkylation of Enolates | α-Alkoxy Ketone | The reaction of an enolate with an electrophilic source of the alkoxy group. |

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-1-(oxan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-6-8(9)7-2-4-11-5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPGISRNEYYNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338948-04-1 | |

| Record name | 2-methoxy-1-(oxan-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 1 Oxan 4 Yl Ethan 1 One

Chemical Transformations of the Tetrahydropyran (B127337) Ring System

While no specific studies on the chemical transformations of the tetrahydropyran ring in 2-Methoxy-1-(oxan-4-yl)ethan-1-one have been found, the reactivity of the parent tetrahydropyran-4-one scaffold can be inferred from related literature.

Ring-Opening and Functionalization Reactions

Reactions involving the tetrahydropyran ring often require conditions that can overcome the inherent stability of the cyclic ether. Ring-opening reactions of tetrahydropyrans have been reported, though they are not as common as those for their more strained counterpart, tetrahydrofuran. These reactions are typically promoted by strong acids or Lewis acids. For instance, studies on other tetrahydropyran derivatives have shown that ring cleavage can occur under such conditions, leading to various functionalized acyclic products.

Functionalization of the tetrahydropyran ring at positions other than the carbonyl group would likely involve multi-step synthetic sequences. The development of new synthetic methodologies for the asymmetric synthesis of substituted tetrahydropyrans is an active area of research, as this motif is present in numerous biologically active molecules.

Influence of Ring Conformation on Reactivity

The reactivity of the tetrahydropyran ring is intrinsically linked to its conformational preferences. The chair conformation is the most stable arrangement for the tetrahydropyran ring, minimizing torsional and steric strain. The substituent at the C-4 position, the methoxyacetyl group in this case, can occupy either an axial or equatorial position. The equilibrium between these two conformations can influence the accessibility of the ring's atoms and, consequently, its reactivity in chemical transformations. For example, the stereochemical outcome of reactions at the carbonyl group or adjacent positions can be dictated by the preferred conformation of the starting material. However, without specific experimental studies on this compound, any discussion on the influence of its ring conformation on reactivity remains speculative.

Mechanistic Elucidation of Key Reaction Pathways via Deuterium (B1214612) Labeling and Kinetic Studies

The elucidation of reaction mechanisms often relies on advanced techniques such as deuterium labeling and kinetic studies. Deuterium labeling, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, can provide valuable insights into bond-breaking and bond-forming steps in a reaction. chem-station.comclearsynth.com Kinetic studies, which measure the rate of a chemical reaction, can help to determine the reaction order, activation energy, and the nature of the rate-determining step. mdpi.com

A kinetic study on the reaction of OH radicals with tetrahydrofuran, a related cyclic ether, highlights the complexity of such reactions and the importance of both experimental and theoretical approaches to understanding their mechanisms. researchgate.net However, a search of the scientific literature has not yielded any publications detailing deuterium labeling or kinetic studies specifically performed on this compound. Such studies would be essential for a definitive understanding of its reaction pathways.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 2-Methoxy-1-(oxan-4-yl)ethan-1-one, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignment and Interpretation

While specific experimental data for this compound is not widely available in public literature, a theoretical analysis of its expected ¹H and ¹³C NMR spectra can be postulated based on its known structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The methoxy (B1213986) group (CH₃O-) would present as a sharp singlet. The methylene (B1212753) protons adjacent to the methoxy group (-OCH₂) would also likely appear as a singlet. The protons on the oxane ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The proton at the C4 position of the oxane ring, being adjacent to the ketone, would be shifted downfield compared to the other oxane protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom. The carbonyl carbon (C=O) would be the most downfield signal. The carbons of the oxane ring would appear in the aliphatic region, with the C4 carbon being shifted further downfield due to the deshielding effect of the attached ketone. The methoxy carbon and the adjacent methylene carbon would also have characteristic chemical shifts.

A hypothetical data table for the expected NMR signals is presented below.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~210 |

| 2 | Singlet | ~75 |

| 3 | Singlet | ~60 |

| 4 | Multiplet | ~45 |

| 5, 9 | Multiplet | ~68 |

| 6, 8 | Multiplet | ~35 |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the predicted signals and understand the through-bond and through-space correlations, a suite of 2D NMR experiments would be essential. youtube.comprinceton.edusdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. sdsu.edu For instance, it would show correlations between the protons on the oxane ring, helping to trace the connectivity within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu Key HMBC correlations would be expected between the methylene protons adjacent to the carbonyl group and the C4 and C5/C9 carbons of the oxane ring, as well as with the carbonyl carbon itself. The methoxy protons would show a correlation to the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. youtube.com It could provide insights into the preferred conformation of the molecule, for example, by showing correlations between the methoxy protons and protons on the oxane ring that are close in space.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₈H₁₄O₃), the expected monoisotopic mass is 158.0943 g/mol . uni.lu An HRMS measurement confirming this mass would provide strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Predicted Collision Cross Section (CCS) for Gas-Phase Conformational Insights

The Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase and can be determined using ion mobility-mass spectrometry. nih.govresearchgate.netmdpi.com Predicted CCS values can be calculated for different ionic adducts of a molecule and compared with experimental data to gain confidence in its identification. uni.lursc.org

Publicly available databases provide predicted CCS values for various adducts of this compound, calculated using the CCSbase method. uni.lu These values offer insights into the likely gas-phase conformation of the molecule when ionized.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.10158 | 133.2 |

| [M+Na]⁺ | 181.08352 | 137.9 |

| [M-H]⁻ | 157.08702 | 136.6 |

| [M+NH₄]⁺ | 176.12812 | 152.4 |

| [M+K]⁺ | 197.05746 | 139.3 |

| [M+H-H₂O]⁺ | 141.09156 | 127.5 |

| [M+HCOO]⁻ | 203.09250 | 152.7 |

| [M+CH₃COO]⁻ | 217.10815 | 175.4 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of various functional groups can be determined. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups: a ketone, an ether, and saturated aliphatic C-H bonds within the oxane ring and methoxy group.

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. For saturated acyclic ketones, this band typically appears in the range of 1705-1725 cm⁻¹. The exact position of this peak can be influenced by the electronic environment.

Another key functional group is the ether linkage (C-O-C), present in both the oxane ring and the methoxy group. The asymmetric C-O-C stretching vibrations are expected to produce strong, sharp bands in the fingerprint region of the spectrum, typically between 1070 cm⁻¹ and 1250 cm⁻¹. Specifically, the C-O stretching of the methoxy group is anticipated around 1075-1150 cm⁻¹, while the C-O-C stretching of the tetrahydropyran (B127337) ring will also fall within this region. ijrpc.com

The aliphatic C-H bonds of the oxane ring and the methoxy group will give rise to stretching and bending vibrations. The C-H stretching vibrations are expected to appear in the region of 2850-3000 cm⁻¹. mit.eduuni.lu Specifically, the CH₂ groups of the oxane ring will show symmetric and asymmetric stretching vibrations between 2850 and 2960 cm⁻¹. The methoxy group's C-H stretching is also anticipated in this range. The bending vibrations of the CH₂ groups (scissoring) are expected around 1450-1470 cm⁻¹.

A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1705 - 1725 | Strong |

| Ether (Oxane & Methoxy) | C-O-C Asymmetric Stretch | 1070 - 1250 | Strong |

| Alkane (Oxane & Methoxy) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Alkane (Oxane) | CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |

This table is based on established correlations for organic functional groups.

Complementary Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy is a light scattering technique that provides information on the vibrational, rotational, and other low-frequency modes in a system. It is complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is governed by the selection rules for each technique: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability of the molecule.

For this compound, Raman spectroscopy can provide further structural confirmation. The carbonyl (C=O) stretch, while strong in the IR, is also expected to be observable in the Raman spectrum, typically in a similar wavenumber region. However, the C-C and C-O single bonds, which often have weaker IR signals, can produce more prominent peaks in the Raman spectrum, providing valuable information about the carbon skeleton and the ether linkages.

The symmetric vibrations of non-polar bonds are generally strong in Raman spectroscopy. Therefore, the symmetric stretching of the C-O-C bond in the oxane ring could be more readily observed. The various C-H stretching and bending modes will also be present in the Raman spectrum. Raman spectroscopy is particularly sensitive to the conformation of hydrocarbon chains and can be used to study the geometry of the oxane ring. acs.org

A key advantage of Raman spectroscopy is its low interference from water, making it a suitable technique for analyzing samples in aqueous media if required. acs.org While specific experimental Raman data for this compound is not widely available, the predicted active modes would complement the IR data for a comprehensive structural elucidation.

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Predicted Intensity |

| Ketone | C=O Stretch | 1705 - 1725 | Medium |

| Ether (Oxane) | C-O-C Symmetric Stretch | ~800 - 900 | Medium to Strong |

| Alkane (Oxane & Methoxy) | C-H Stretch | 2850 - 3000 | Strong |

| Alkane | C-C Stretch | 800 - 1200 | Medium |

This table is based on general principles of Raman spectroscopy and data for similar compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to model the electronic structure and predict reactivity. For a comprehensive analysis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one, a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be appropriate for geometry optimization and subsequent electronic property calculations. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the methoxy (B1213986) and carbonyl groups, which possess lone pairs of electrons. The LUMO, conversely, would likely be centered on the antibonding π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. scielo.br A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value/Region | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability and reactivity. |

| HOMO Localization | Oxygen atoms of the carbonyl and methoxy groups | These sites are the most likely to act as electron donors. |

| LUMO Localization | Carbonyl carbon and oxygen atoms | This site is the most likely to act as an electron acceptor. |

This table is a theoretical prediction based on the principles of FMO analysis applied to analogous molecules.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. uni-muenchen.delibretexts.org It is invaluable for predicting how a molecule will interact with other charged or polar species. uni-muenchen.de The map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, the EPS map would reveal regions of negative electrostatic potential (typically colored red or yellow) and positive electrostatic potential (usually colored blue). The areas of negative potential, indicating electron-rich regions, are anticipated to be concentrated around the oxygen atoms of the carbonyl and methoxy groups due to their high electronegativity and lone pairs of electrons. These sites would be attractive to electrophiles. Conversely, regions of positive potential, indicating electron-poor areas, would be found around the hydrogen atoms and the carbonyl carbon. These sites would be susceptible to nucleophilic attack.

Conformational Analysis and Energetic Landscapes of Molecular Structures

The flexibility of the oxane ring and the rotatable bonds in the methoxyacetyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. researchgate.net This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The oxane ring can adopt chair, boat, and twist-boat conformations, with the chair conformation generally being the most stable. The substituent at the 4-position can be either in an axial or equatorial position. Furthermore, rotation around the C-C and C-O bonds of the methoxyacetyl side chain will lead to different spatial arrangements of the atoms. Computational studies on similar molecules, such as 4′-substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones, have shown the existence of multiple stable conformers with small energy differences between them. researchgate.net The relative populations of these conformers can be influenced by the solvent environment. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. Characterizing the geometry and energy of these transition states is crucial for understanding the reaction kinetics and mechanism.

For instance, the reduction of the carbonyl group in this compound to form the corresponding alcohol, 2-methoxy-2-(oxan-4-yl)ethan-1-ol, could be modeled. This would involve calculating the energy profile for the approach of a hydride reagent to the carbonyl carbon, the formation of the new C-H bond, and the breaking of the C=O π-bond. The calculations would reveal the activation energy of the reaction and the structure of the transition state.

Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

Theoretical NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound. researchgate.net The calculated shifts for the methoxy group protons and carbon, for example, can be compared to experimental values to validate the molecular structure. researchgate.net

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. nih.gov By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies can be obtained. These can be assigned to specific bond stretches, bends, and torsions within the molecule. For example, a strong absorption band corresponding to the C=O stretching vibration of the ketone group would be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value/Region |

| ¹H NMR | Chemical Shift (δ) | Methoxy protons (CH₃O-): ~3.3-3.6 ppm |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (C=O): ~205-215 ppm |

| ¹³C NMR | Chemical Shift (δ) | Methoxy carbon (CH₃O-): ~58-62 ppm |

| IR Spectroscopy | Vibrational Frequency (ν) | Carbonyl stretch (C=O): ~1710-1730 cm⁻¹ |

This table is a theoretical prediction based on typical values for similar functional groups.

Molecular Docking and Interaction Studies (e.g., with catalytic surfaces or material interfaces)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While typically used in drug design to model the interaction of a ligand with a protein's active site, the principles can be extended to understand how this compound might interact with catalytic surfaces or material interfaces.

For example, if this compound were to be used in a reaction catalyzed by a metal surface, docking simulations could predict how the molecule adsorbs onto the surface. The calculations would identify the most likely binding modes, the atoms involved in the interaction, and the binding energy. This information is valuable for understanding the catalytic mechanism and for designing more efficient catalysts. Similarly, its interaction with material interfaces could be modeled to understand its properties as a potential component in polymers or other materials.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) represents a computational methodology aimed at correlating the structural or physicochemical features of molecules with their macroscopic properties. nih.govresearchgate.net This approach is pivotal in predicting the behavior of novel chemical entities without the need for extensive empirical testing. nih.gov For the compound this compound, QSPR models can be theoretically developed to forecast a range of its chemical and physical characteristics.

The foundation of a QSPR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's structure. researchgate.net These descriptors can be broadly categorized and are crucial for building a predictive model. For this compound, relevant descriptors would include:

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe aspects such as size, shape, and branching. researchgate.net Examples include the Wiener index and molecular connectivity indices, which quantify the branching and connectedness of the molecular graph. researchgate.netacs.org

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide insights into the electronic structure of the molecule. acs.orgresearchgate.net Key quantum-chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. acs.orgucsb.edu These are fundamental for predicting a molecule's reactivity and interaction with other molecules. acs.org

The process of developing a QSPR model involves establishing a mathematical relationship between these calculated descriptors and an experimentally determined property. This relationship, often derived through statistical methods like multiple linear regression, can then be used to predict the properties of compounds for which experimental data is unavailable. nih.gov

While specific QSPR studies dedicated exclusively to this compound are not prevalent in existing literature, the principles of QSPR can be applied to predict its behavior based on its structural attributes. The following tables present a set of theoretically calculated molecular descriptors for this compound, alongside a list of physicochemical properties that are commonly predicted using QSPR models.

The data in Table 1 represents the input for a hypothetical QSPR model. Each descriptor numerically encodes a specific aspect of the molecular structure of this compound.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value | Significance in QSPR |

| Constitutional | Molecular Weight | 158.19 g/mol | Represents the overall size of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | 35.5 Ų | Correlates with transport properties and intermolecular interactions. |

| Electronic | XLogP3 | 0.8 | Predicts the lipophilicity and partitioning behavior in different media. |

| Constitutional | Number of Rotatable Bonds | 3 | Indicates molecular flexibility, which influences conformational-dependent properties. |

| Constitutional | Hydrogen Bond Acceptor Count | 3 | Relates to the potential for forming hydrogen bonds, affecting properties like boiling point and solubility. |

| Constitutional | Hydrogen Bond Donor Count | 0 | Relates to the potential for forming hydrogen bonds. |

This data is compiled from publicly available chemical databases and predictive software.

Table 2 outlines key physicochemical properties of this compound that can be predicted through QSPR modeling. By establishing a correlation between the descriptors in Table 1 and these properties for a series of related compounds, a predictive model can be constructed.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Method of Prediction | Relevance |

| Boiling Point | 235.6 °C (at 760 mmHg) | QSPR Estimation | Indicates the temperature at which the compound transitions from liquid to gas. |

| Melting Point | N/A | QSPR Estimation | Represents the temperature of solid-to-liquid phase transition. |

| Flash Point | 101.3 °C | QSPR Estimation | Indicates the lowest temperature at which vapors will ignite with an ignition source. |

| Density | 1.1±0.1 g/cm³ | QSPR Estimation | A fundamental physical property related to molecular packing. |

| Refractive Index | 1.462 | QSPR Estimation | Relates to how light propagates through the substance. |

This data is generated using computational predictive models.

The development of robust QSPR models for this compound and its analogues would enable the efficient screening and prediction of their chemical behavior, thereby accelerating research and development in fields where this compound may have potential applications.

Synthesis and Exploration of Structural Analogues and Derivatives of 2 Methoxy 1 Oxan 4 Yl Ethan 1 One

Systematic Modification of the Methoxy (B1213986) Substituent

The methoxy group (-OCH₃) at the alpha position to the ketone is a key feature of the molecule. Its modification can influence the compound's electronic properties, steric hindrance, and metabolic stability.

One common approach to modify this substituent is through demethylation to reveal a hydroxyl group, which can then be re-alkylated or functionalized in other ways. Reagents like boron tribromide (BBr₃) are effective for cleaving methyl ethers. The resulting α-hydroxy ketone can then be reacted with a variety of alkyl halides or other electrophiles under basic conditions to introduce new alkoxy groups.

Another strategy involves the synthesis of analogues with different ether linkages starting from alternative precursors. For instance, instead of using a methoxyacetylating agent in the synthesis of the parent compound, one could employ ethoxyacetyl chloride or benzyloxyacetyl chloride to directly install larger alkoxy groups.

| Starting Material | Reagent | Product | Notes |

| 2-Methoxy-1-(oxan-4-yl)ethan-1-one | BBr₃, then R-X (e.g., Ethyl iodide, Benzyl bromide) | 2-Ethoxy-1-(oxan-4-yl)ethan-1-one, 2-(Benzyloxy)-1-(oxan-4-yl)ethan-1-one | Two-step modification via demethylation-realkylation. |

| Tetrahydropyran-4-carbonyl chloride | Ethoxyacetyl chloride, Grignard reagent | 2-Ethoxy-1-(oxan-4-yl)ethan-1-one | Direct synthesis with a different alkoxy group. |

| 2-Hydroxy-1-(oxan-4-yl)ethan-1-one | NaH, R-X | 2-Alkoxy-1-(oxan-4-yl)ethan-1-one | Derivatization of the corresponding α-hydroxy ketone. |

Derivatization at the Ketone Carbonyl Group

The ketone carbonyl group is a highly versatile functional group for derivatization, allowing for a wide range of chemical transformations. youtube.com These modifications can significantly alter the compound's polarity, reactivity, and biological activity.

Standard carbonyl chemistry can be applied to introduce a variety of functionalities. For example, reduction of the ketone using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol. This alcohol can be further functionalized, for instance, through esterification or etherification.

The carbonyl group can also undergo nucleophilic addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds to introduce new carbon-carbon bonds, leading to tertiary alcohols. Furthermore, reaction with primary amines can form imines, while reaction with hydrazines can yield hydrazones. These derivatives can serve as intermediates for further synthetic transformations.

| Reaction Type | Reagent(s) | Product Type | Example Product |

| Reduction | NaBH₄ | Secondary Alcohol | 2-Methoxy-1-(oxan-4-yl)ethan-1-ol |

| Grignard Reaction | CH₃MgBr | Tertiary Alcohol | 1-(2-Methoxy-1-methylethyl)-1-(oxan-4-yl)ethanol |

| Imine Formation | R-NH₂ (e.g., Aniline) | Imine | N-(1-(oxan-4-yl)-2-methoxyethylidene)aniline |

| Wittig Reaction | Ph₃P=CH₂ | Alkene | 2-Methoxy-1-(oxan-4-yl)prop-1-ene |

| Reductive Amination | NH₃, NaBH₃CN | Amine | 1-(oxan-4-yl)-2-methoxyethan-1-amine |

Alterations to the Tetrahydropyran (B127337) Ring (e.g., substituents, ring size variations)

The tetrahydropyran (THP) ring provides a stable, non-aromatic scaffold. Introducing substituents on the ring or varying its size can impact the molecule's conformation and lipophilicity, which are important for its interaction with biological targets. pharmablock.com

Substituents can be introduced on the THP ring through various synthetic strategies. For instance, starting from substituted dihydropyrans, one can perform hydroboration-oxidation to introduce hydroxyl groups, which can then be further modified. Alternatively, metal-catalyzed cross-coupling reactions can be employed to attach alkyl or aryl groups to the THP ring. syr.edu

Varying the ring size to create analogues with cyclopentyl or cycloheptyl rings instead of the tetrahydropyran ring can be achieved by starting with the corresponding cyclic carboxylic acids or their derivatives in the initial synthesis. These modifications can explore the optimal ring size for a particular application.

| Modification | Synthetic Strategy | Example Analogue |

| Ring Substitution | Use of substituted starting materials (e.g., 3-methyl-tetrahydropyran-4-carboxylic acid) | 2-Methoxy-1-(3-methyl-oxan-4-yl)ethan-1-one |

| Ring Size Variation | Use of cyclopentanecarboxylic acid or cycloheptanecarboxylic acid as starting material | 1-(Cyclopentyl)-2-methoxyethan-1-one |

| Ring Heteroatom Variation | Use of N-Boc-piperidine-4-carboxylic acid as starting material | 1-(1-tert-Butoxycarbonylpiperidin-4-yl)-2-methoxyethan-1-one |

Comparative Reactivity and Spectroscopic Studies of Related Compounds

The synthesis of a library of analogues allows for comparative studies of their reactivity and spectroscopic properties. These studies provide valuable insights into the electronic and steric effects of the different substituents.

For instance, the reactivity of the ketone carbonyl group can be influenced by the nature of the substituent on the tetrahydropyran ring. Electron-withdrawing groups on the ring would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is essential for characterizing these new compounds and understanding their structural features. oregonstate.edu

Expected IR Spectral Data for Selected Analogues:

| Compound | Key IR Absorptions (cm⁻¹) |

| This compound | ~1720 (C=O stretch), ~1100 (C-O stretch) |

| 2-Ethoxy-1-(oxan-4-yl)ethan-1-one | ~1720 (C=O stretch), ~1100 (C-O stretch) |

| 2-Methoxy-1-(oxan-4-yl)ethan-1-ol | ~3400 (O-H stretch, broad), ~1100 (C-O stretch) |

Expected ¹H NMR Chemical Shifts (δ, ppm) for Key Protons:

| Compound | -OCH₃ | -CH(OR)-C=O | -CH₂-O-CH₂- (THP ring) |

| This compound | ~3.4 | ~4.1 | ~3.3-4.0 |

| 2-Ethoxy-1-(oxan-4-yl)ethan-1-one | N/A (quartet at ~3.6 for -OCH₂CH₃) | ~4.1 | ~3.3-4.0 |

| 2-Methoxy-1-(3-methyl-oxan-4-yl)ethan-1-one | ~3.4 | ~4.2 | ~3.2-3.9 |

Development of Libraries for Structure-Function Relationship Studies

The systematic synthesis of analogues as described in the preceding sections facilitates the creation of a compound library. This library is a powerful tool for structure-function relationship (SFR) studies. By screening the library in relevant biological or chemical assays, researchers can identify key structural features that are responsible for a desired activity or property.

Combinatorial chemistry approaches can be employed to efficiently generate a large number of derivatives. wikipedia.org For example, by using a diverse set of alkyl halides in the derivatization of the α-hydroxy ketone intermediate, a wide range of alkoxy analogues can be rapidly synthesized. Similarly, reacting the parent ketone with a variety of amines can produce a library of imine derivatives.

The data obtained from screening these libraries can be used to build quantitative structure-activity relationship (QSAR) models, which can then guide the design of new, more potent, or selective compounds.

Applications As a Chemical Intermediate in Advanced Organic Synthesis

Utilization in the Construction of Complex Molecular Architectures

Currently, there is limited publicly available scientific literature detailing the specific utilization of 2-Methoxy-1-(oxan-4-yl)ethan-1-one in the construction of complex molecular architectures. Its structural features, namely the methoxy (B1213986) ketone and the tetrahydropyran (B127337) ring, suggest its potential as a versatile building block in synthetic organic chemistry. The oxane moiety can introduce conformational rigidity and hydrophilicity into a target molecule, while the methoxyacetyl group provides a reactive handle for various chemical transformations.

Future research may explore its use in the synthesis of natural products, medicinal compounds, or other complex organic structures where the incorporation of a substituted oxane ring is desirable. The ketone functionality could be subjected to a wide range of reactions, including but not limited to:

Nucleophilic additions: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

Reductions: Conversion of the ketone to a secondary alcohol, potentially with stereocontrol.

Wittig-type reactions: Formation of carbon-carbon double bonds.

Alpha-functionalization: Introduction of various functional groups at the carbon atom adjacent to the carbonyl group.

These potential transformations highlight the latent utility of this compound as a strategic component in multistep synthetic sequences.

Precursor for the Development of Novel Chemical Reagents and Ligands

The development of novel chemical reagents and ligands from this compound is an area that remains to be extensively documented in peer-reviewed literature. However, its structure lends itself to such applications. For instance, modification of the ketone group could lead to the formation of chiral ligands for asymmetric catalysis. The introduction of coordinating atoms such as nitrogen or phosphorus, perhaps through reactions at the alpha-position or by functionalizing the oxane ring, could yield ligands with unique steric and electronic properties.

The synthesis of such novel reagents and ligands would be a valuable contribution to the field of synthetic chemistry, potentially enabling new catalytic processes or enhancing the efficiency and selectivity of existing ones.

Role as a Building Block in Materials Science Applications

In the realm of materials science, the application of this compound as a building block for non-biomedical polymers and specialty resins is not well-established in the current body of scientific research. The incorporation of the oxane ring into a polymer backbone could impart specific properties such as increased polarity, improved thermal stability, or altered solubility characteristics.

Hypothetically, it could be functionalized to create a monomer capable of undergoing polymerization. For example, conversion of the ketone to a vinyl group would create a monomer suitable for radical polymerization. Alternatively, the introduction of two reactive functional groups on the molecule could enable its use in step-growth polymerization to form polyesters, polyamides, or other classes of polymers. These materials could find applications as specialty coatings, adhesives, or advanced composites, depending on their final properties.

Applications in Analytical Chemistry as Reference Standards for Quality Control and Method Development

A primary and well-documented application of this compound is its use as a reference standard in analytical chemistry, particularly for pharmaceutical testing. biosynth.com High-quality reference standards are essential for ensuring the accuracy and reliability of analytical methods used in quality control and method development. biosynth.com

In this context, this compound serves as a benchmark against which unknown samples can be compared. Its purity and well-characterized properties allow for:

Method Validation: Establishing the performance characteristics of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), to ensure they are fit for their intended purpose.

Quantification: Accurately determining the concentration of this compound or related substances in a sample.

Identification: Confirming the identity of the compound in a sample by comparing its analytical properties (e.g., retention time, mass spectrum) to that of the certified reference standard.

The availability of this compound as a high-quality reference material is crucial for pharmaceutical companies and regulatory agencies to maintain the quality, safety, and efficacy of pharmaceutical products.

常见问题

Basic Research Questions

Q. How can synthetic routes for 2-Methoxy-1-(oxan-4-yl)ethan-1-one be optimized for higher yield and purity?

- Methodological Answer : The synthesis of structurally related ketones often employs methoxyethoxylmethyl chloride (MEMCl) and potassium carbonate in acetone under reflux conditions . To optimize yield, reaction parameters such as stoichiometry (e.g., excess MEMCl), reflux duration, and inert atmosphere should be systematically tested. Purification via silica gel column chromatography with dichloromethane as the eluent is effective for isolating the product with >70% yield . Monitoring reaction progress using TLC or HPLC can identify intermediate byproducts for targeted removal.

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the methoxy group (δ ~3.3–3.5 ppm) and oxan-4-yl ring protons (δ ~1.5–4.0 ppm). Infrared (IR) spectroscopy confirms the carbonyl stretch (~1700 cm⁻¹) and ether linkages (~1100 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation via molecular ion peaks (e.g., [M+H]⁺). Cross-referencing with crystallographic data (if available) enhances accuracy .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL or WinGX allows precise determination of bond lengths, angles, and torsion angles . For example, anisotropic displacement parameters in SHELXL refine thermal motion models, reducing data contradictions in the oxan-4-yl ring conformation . Data collection at low temperatures (e.g., 100 K) minimizes thermal noise, and ORTEP visualization tools aid in interpreting electron density maps .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the oxan-4-yl ring) be resolved during refinement?

- Methodological Answer : Crystallographic disorder in flexible rings like oxan-4-yl is addressed by partitioning the model into discrete positions with occupancy factors in SHELXL . Constraints (e.g., SIMU, DELU) stabilize refinement by limiting unreasonable displacement differences. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis further validate hydrogen-bonding networks and van der Waals interactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the carbonyl carbon. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites via LUMO maps. Solvent effects (e.g., acetone, DMSO) are incorporated using Polarizable Continuum Models (PCM) to simulate reaction kinetics .

Q. How can ROS/RNS scavenging assays be designed to evaluate the biological activity of this compound?

- Methodological Answer : Use in vitro assays such as DPPH radical scavenging (λ = 517 nm) and superoxide anion (O₂⁻) inhibition via cytochrome c reduction. For RNS, measure nitric oxide (NO) scavenging in LPS-stimulated macrophages. Dose-response curves (0–100 µM) and IC₅₀ calculations quantify efficacy. Positive controls (e.g., ascorbic acid) and ROS-specific fluorescent probes (e.g., DCFH-DA) enhance reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。